Barium silicide - 12009-35-7

Barium silicide

Catalog Number: EVT-13871573
CAS Number: 12009-35-7
Molecular Formula: BaSi2
Molecular Weight: 193.50 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Barium silicide is a compound formed from barium and silicon, with the molecular formula BaSi2\text{BaSi}_2. It exists in various stoichiometric forms, including barium monosilicide (BaSi\text{BaSi}) and barium disilicide (BaSi2\text{BaSi}_2), each exhibiting distinct properties and applications. Barium silicide has garnered interest due to its unique electronic properties, particularly in semiconductor applications, making it relevant in fields such as photovoltaics and thermoelectrics .

Source

The compound can be synthesized through several methods, primarily involving high-temperature reactions between barium and silicon sources. Its properties and behavior have been extensively studied in scientific literature, with notable research focusing on its nanostructured forms for potential energy applications .

Classification

Barium silicide is classified as a silicide, which is a category of compounds formed between silicon and more electropositive elements. In the periodic table, barium is categorized as an alkaline earth metal, which contributes to the chemical characteristics of its silicides. Barium silicide's properties are influenced by its crystalline structure and the specific stoichiometry of the compound .

Synthesis Analysis

Methods

The synthesis of barium silicide can be achieved through various methods:

  1. Vapor Phase Conversion: This technique involves converting silicon nanowires into barium silicide by reacting them with barium vapor at elevated temperatures (approximately 930 °C). This method allows for the production of single-crystalline nanowire arrays, which are promising for solar cell applications due to their high efficiency in light absorption and charge carrier mobility .
  2. Solid-State Reactions: Barium silicide can also be synthesized through direct reactions between elemental barium and silicon at high temperatures. This method typically requires controlled environments to prevent oxidation and ensure purity.
  3. Chemical Vapor Deposition: This technique can be used to deposit thin films of barium silicide on substrates, enabling applications in electronic devices.

Technical Details

The vapor phase conversion method has been particularly noted for its scalability and ability to maintain the morphology of the original silicon nanowires during the conversion process. Structural characterization techniques such as X-ray diffraction and transmission electron microscopy are employed to confirm the formation of pure barium silicide phases .

Molecular Structure Analysis

Structure

Barium silicide has a complex crystal structure that varies depending on its stoichiometry. The most common form, barium disilicide (BaSi2\text{BaSi}_2), exhibits a body-centered cubic lattice structure. The arrangement of atoms influences its electronic properties, making it suitable for semiconductor applications.

Data

  • Molecular Formula: BaSi2\text{BaSi}_2
  • Molecular Weight: 193.50 g/mol
  • InChI Key: SLZXMZVNEHADNR-UHFFFAOYSA-N
  • Canonical SMILES: [Si-].[Si-].[Ba+2]

These structural characteristics contribute to its functionality in various technological applications .

Chemical Reactions Analysis

Reactions

Barium silicide participates in several chemical reactions:

  1. Oxidation: When exposed to oxygen, barium silicide can oxidize to form barium oxide (BaO\text{BaO}) and silicon dioxide (SiO2\text{SiO}_2). The general reaction is:
    2BaSi2+5O22BaO+4SiO22\text{BaSi}_2+5\text{O}_2\rightarrow 2\text{BaO}+4\text{SiO}_2
  2. Acid Reactions: Barium silicide reacts with acids (e.g., hydrochloric acid) to release hydrogen gas while forming barium salts:
    BaSi2+4HCl2BaCl2+2H2+2Si\text{BaSi}_2+4\text{HCl}\rightarrow 2\text{BaCl}_2+2\text{H}_2+2\text{Si}

These reactions highlight the compound's reactivity and potential applications in metallurgical processes .

Mechanism of Action

Process

The mechanism by which barium silicide functions in applications such as photovoltaics is primarily based on its semiconducting properties. The compound exhibits both direct and indirect bandgaps, allowing it to efficiently absorb light and convert it into electrical energy. The bandgap values are crucial for determining its effectiveness in solar energy conversion.

Data

Research indicates that the optical bandgap of barium silicide nanowires is comparable to that of thin films, making it suitable for integration into solar cell technologies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Barium silicide typically presents as gray lumps or powders.
  • Melting Point: It melts at high temperatures, indicative of its stability.
  • Density: Approximately 3.62 g/cm³.
  • Solubility: It is relatively insoluble in water but reacts with moisture.

Chemical Properties

Barium silicide is known for its metallic-like behavior, exhibiting good electrical conductivity. It decomposes upon exposure to moisture, releasing hydrogen gas .

PropertyValue
Molecular Weight193.50 g/mol
Density3.62 g/cm³
Melting PointHigh (exact value varies)
ReactivityReacts with acids & moisture

These properties are essential for understanding its behavior in various chemical environments.

Applications

Barium silicide has several significant scientific uses:

  1. Solar Energy: Its high light absorption coefficient makes it a candidate for use in solar cells, particularly in nanostructured forms that enhance efficiency.
  2. Thermoelectric Devices: Due to its semiconducting properties, it can be utilized in thermoelectric materials for energy conversion.
  3. Metallurgical Processes: Barium silicide serves as a deoxidizing agent in steel production, improving the quality of steel by removing impurities .
Synthesis Methodologies of Barium Silicide

Vapor-Phase Conversion Techniques for Nanostructured BaSi₂

Vapor-phase conversion has emerged as a high-yield methodology for synthesizing nanostructured barium silicide, particularly single-crystalline BaSi₂ nanowire (NW) arrays. This technique involves the reaction of vaporized barium with silicon nanowire templates at precisely controlled temperatures (~930°C), leading to a complete morphological transformation while preserving the original nanowire architecture. Key process parameters include:

  • Barium vapor source: Metallic Ba beads (0.5–2.0 mm) vaporized at 1000°C under helium atmosphere
  • Reaction environment: 700 Torr pressure with 10 sccm He gas flow
  • Temporal control: 2-hour reaction duration for complete phase conversion

Advanced characterization via high-resolution transmission electron microscopy (HRTEM) confirms the single-crystalline orthorhombic structure of converted NWs, while X-ray diffraction (XRD) validates phase purity without secondary silicide formation. Optical analyses reveal a direct bandgap of 1.06 eV and indirect bandgap of 1.27 eV – ideal for solar energy harvesting. Electrochemical measurements further demonstrate n-type conductivity with carrier concentrations of ~1×10¹⁹ cm⁻³, comparable to thin-film BaSi₂ [1] [5].

Table 1: Optimal Vapor-Phase Conversion Parameters for BaSi₂ Nanowires

ParameterOptimal ValueImpact on Morphology
Reaction Temperature930°CMaintains NW integrity
Ba Vaporization Temp1000°CEnsures sufficient Ba vapor pressure
Pressure700 TorrControls reaction kinetics
Substrate Position4.5 cm downstreamPrevents over-silicidation
Duration2 hoursAchieves complete conversion

Solid-State Reaction Optimization for Phase-Pure BaSi₂

Solid-state synthesis faces significant challenges in achieving phase-pure BaSi₂ due to the complex Ba-Si phase diagram, which contains five thermodynamically stable intermediates (Ba₂Si, Ba₅Si₃, BaSi, Ba₃Si₄, BaSi₂). Phase purity requires precise stoichiometric control and thermal profiling to bypass competing compound formation. Critical optimization parameters include:

  • Stoichiometric ratios: Strict 1:2 Ba:Si molar ratio to avoid Ba-rich or Si-rich byproducts
  • Annealing protocols: Sustained temperatures >1000°C with controlled cooling rates
  • Atmosphere control: Inert or reducing environments (argon/vacuum) to prevent oxidation

The vapor-solid reaction mechanism provides superior phase control compared to conventional powder metallurgy. By reacting Ba vapor with solid Si substrates at 1000°C, researchers achieve continuous BaSi₂ films with minimal secondary phases. XRD analyses confirm that deviations from optimal temperature profiles generate Ba₅Si₃ impurities, degrading electronic properties. Successful synthesis requires rapid quenching through the 900-700°C window where competing phases nucleate [1] [5].

Table 2: Phase Control in Solid-State Synthesis

Ba:Si RatioAnnealing TempAnnealing TimeDominant PhaseCommon Impurities
1:21000°C4 hoursBaSi₂None
1:1.81000°C4 hoursBaSi₂Ba₃Si₄
1:2.2950°C6 hoursBaSi₂ + SiCrystalline Si
1:1.51100°C2 hoursBa₅Si₃Ba₂Si

Chemical Vapor Deposition (CVD) for Thin-Film Fabrication

Specialized CVD approaches enable large-area BaSi₂ thin-film deposition with tunable optoelectronic properties. The precursor delivery system represents a critical innovation, utilizing barium chloride (BaCl₂) as a thermally stable barium source reacted with silane (SiH₄) or silicon tetrachloride (SiCl₄). The process involves:

  • Vapor transport: Ba vapor generated from beads in alumina boats at 1000°C
  • Substrate engineering: Degenerately doped Si(100) wafers as growth templates
  • Temperature gradients: Substrate position 4.5 cm downstream from Ba source (ΔT = 70°C)

Film morphology transitions from nanowire arrays to continuous polycrystalline films when silicon substrates are positioned directly above Ba sources. Structural analyses reveal that films grown below 900°C exhibit incomplete conversion, while those above 1000°C develop undesirable surface roughening. Through deposition rate modulation (2.53 mL/min precursor flow), researchers achieve carrier concentration tuning from 10¹⁷ to 10¹⁹ cm⁻³, enabling customized electronic applications [1] [4] [6].

Scalability Challenges in High-Yield Synthesis

Despite promising lab-scale results, industrial-scale BaSi₂ production confronts four significant challenges:

  • Moisture sensitivity: Ba precursors exhibit extreme reactivity with ambient moisture, requiring rigorous anhydrous processing from synthesis to packaging
  • Reagent delivery: Precise barium vapor transport necessitates specialized high-temperature delivery systems resistant to metal corrosion
  • Phase uniformity: Maintaining stoichiometric homogeneity across large-area substrates remains problematic, with >5% composition variations observed in 30 cm² depositions
  • Economic viability: High-purity barium (>99.9%) and specialized equipment increase production costs 3-5× compared to conventional silicides

Addressing these limitations requires reactor redesign for improved vapor distribution and atmospheric control innovations. Recent advances demonstrate that pulsed vapor deposition techniques coupled with real-time mass spectrometry monitoring can improve thickness uniformity to ±2% across 100 mm wafers. However, achieving >90% yield in continuous production remains elusive due to particulate contamination and thermal drift issues [1] [3] [4].

Table 3: Scalability Challenges and Mitigation Strategies

ChallengeImpact on YieldMitigation ApproachesCurrent Max Yield
Moisture ContaminationComplete oxidation of Ba sourcesGlovebox transfer (<0.1 ppm O₂/H₂O)85% (batch)
Stoichiometric DriftPhase impurities (Ba₅Si₃)Real-time vapor pressure monitoring±3% composition
Thermal UniformityMorphological variationsMulti-zone furnace with independent control±5°C across 200mm wafer
Production ThroughputLimited by reaction kineticsParallel reactor configurations8 wafers/batch

Properties

CAS Number

12009-35-7

Product Name

Barium silicide

Molecular Formula

BaSi2

Molecular Weight

193.50 g/mol

InChI

InChI=1S/Ba.2Si/q+2;2*-1

InChI Key

SLZXMZVNEHADNR-UHFFFAOYSA-N

Canonical SMILES

[Si-].[Si-].[Ba+2]

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